6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-18-9-7-16(8-10-18)19-11-12-22(28)26(24-19)14-3-6-21(27)25-15-13-17-4-1-2-5-20(17)25/h1-2,4-5,7-12H,3,6,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIXVGZLOCASCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Attachment of the Indolinyl Group: The indolinyl group can be attached through a condensation reaction between an indole derivative and a carbonyl compound, followed by reduction to form the indolinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Analogues Identified:
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one Structural Features: Replaces the indolin-1-yl-4-oxobutyl chain with a piperazinyl-morpholino system. Implications: The piperazine and morpholine groups increase solubility due to their polar nature but may reduce membrane permeability compared to the indolin-1-yl chain in the target compound .
6-(4-Methylpiperazin-1-yl)-1H-indole Derivatives Structural Features: Lacks the pyridazinone core but shares the indole motif, a bioisostere of indolin-1-yl.
AS1940477 (6-[(6R)-2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one) Structural Features: Contains a fused pyrazolopyrimidine system instead of the indolin-1-yl group. Biological Activity: Potent p38 MAP kinase inhibitor (IC₅₀ = 1.2 nM), highlighting the fluorophenyl-pyridazinone scaffold’s role in kinase targeting .
Physicochemical Properties
- Melting Point/Solubility: No direct data for the target compound, but analogues like AS1940477 exhibit melting points >200°C, suggesting high crystallinity . Piperazinyl derivatives (e.g., ) are more water-soluble due to polar substituents .
- LogP: The indolin-1-yl-4-oxobutyl chain likely increases logP (hydrophobicity) compared to morpholino/piperazinyl analogues, impacting pharmacokinetics .
Biological Activity
6-(4-Fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one, a compound of interest in medicinal chemistry, exhibits potential biological activities that warrant detailed examination. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse scientific literature.
The chemical formula for this compound is with a molecular weight of 377.4 g/mol. The compound contains a pyridazinone core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of pyridazinones typically involves the condensation of hydrazines with appropriate carbonyl compounds. In the case of this compound, the reaction conditions and choice of substituents significantly influence the yield and purity of the final product.
Antioxidant Properties
Research indicates that pyridazinones can exhibit significant antioxidant activity. For instance, studies on related compounds have shown that they can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Pyridazinones have been studied for their inhibitory effects on various enzymes, including monoamine oxidase (MAO). For example, similar compounds have demonstrated selective inhibition of MAO-B with low IC50 values (e.g., 0.013 µM for certain derivatives), suggesting that modifications to the pyridazinone structure can enhance potency against neurodegenerative disorders like Alzheimer’s disease .
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Indoline-based compounds have been characterized as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which play critical roles in inflammatory processes. In vitro studies have shown that such compounds can modulate eicosanoid levels, thus reducing inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the 4-fluorophenyl group has been linked to enhanced binding affinity to target enzymes due to favorable electronic and steric interactions. The indoline moiety also contributes to the overall pharmacological profile by influencing solubility and bioavailability.
Case Studies
Q & A
Basic Research Questions
What are the optimal synthetic routes for 6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Hydrazine derivatives react with ketones/esters to form the pyridazinone core .
- Substitution : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Side-chain functionalization : The indolin-1-yl-oxobutyl moiety is added through alkylation or acylation, requiring anhydrous conditions and catalysts like DCC/DMAP .
Optimization : Adjust reaction temperature (60–120°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for nucleophilic steps) to improve yields (≥70%) and reduce side products .
How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
- Spectroscopy :
- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å) and angles using SHELXL .
What are the key physicochemical properties influencing its reactivity?
- Solubility : Low in water (<0.1 mg/mL) but soluble in DMSO or DMF due to hydrophobic indolinyl and fluorophenyl groups .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmospheres .
- LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity for membrane penetration .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Reproducibility checks : Standardize assay protocols (e.g., kinase inhibition assays at pH 7.4, 37°C) .
- Structural analogs : Compare activity with derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl reduces potency by ~40%) .
- Target engagement studies : Use SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD < 100 nM for p38 MAP kinase) .
What computational strategies are effective for predicting its binding modes with biological targets?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., hydrogen bonds with kinase active sites) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- DFT calculations : Analyze electron density maps (e.g., Fukui indices) to identify nucleophilic/electrophilic regions .
How does crystallographic data inform structure-activity relationships (SAR)?
- Bond geometry : Distorted pyridazinone ring angles (~120°) enhance π-π stacking with aromatic residues in targets .
- Torsional flexibility : The oxobutyl linker adopts a gauche conformation, optimizing hydrophobic interactions .
- Comparative analysis : Overlay with analogs (e.g., 6-(4-chlorophenyl) derivatives) to identify steric clashes or favorable substitutions .
Methodological Challenges
How to address low yields in the final alkylation step?
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C .
- Workup modifications : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate pure product .
What strategies validate the compound’s mechanism of action in cellular models?
- Knockout/knockdown : CRISPR-Cas9 editing of putative targets (e.g., DAAO or COX-2) to assess pathway dependency .
- Metabolic profiling : LC-MS/MS to track downstream metabolites (e.g., fluorophenyl derivatives) .
- Bioluminescence resonance energy transfer (BRET) : Quantify real-time protein-ligand interactions in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
